Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate
Overview
Description
Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate: is a chemical compound with the molecular formula C₁₆H₁₅ClN₂O₂
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-hydroxybenzoic acid (salicylic acid) as the starting material.
Reaction Steps: The hydroxyl group of salicylic acid is first converted to an amide group through a reaction with chloroacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Methylation: The resulting compound is then methylated using methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction mixture is prepared, reacted, and then purified to obtain the final product.
Purification: Purification techniques such as recrystallization or column chromatography are employed to ensure the purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions involving the chloroacetamido group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used to substitute the chloro group, such as ammonia or amines.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of amine derivatives.
Substitution Products: Substitution reactions can produce a variety of substituted amides or amines.
Scientific Research Applications
Chemistry: Methyl 3-(2-chloroacetamido)-2-hydroxybenzoate is used as an intermediate in the synthesis of various organic compounds. Biology: Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Methyl 3-(2-chloroacetamido)benzoate: A closely related compound with a similar structure but lacking the hydroxyl group.
2-Chloroacetanilide: Another related compound with a different arrangement of functional groups.
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-16-10(15)6-3-2-4-7(9(6)14)12-8(13)5-11/h2-4,14H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHWVLRCALYRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)NC(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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